molecular formula C8H8N2O3 B085905 3'-Nitroacetanilide CAS No. 122-28-1

3'-Nitroacetanilide

Cat. No. B085905
CAS RN: 122-28-1
M. Wt: 180.16 g/mol
InChI Key: KFTYNYHJHKCRKU-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

To 10 g (72 mmol) of 3-nitroaniline, 10 ml (106 mmol) of acetic anhydride were added, followed by stirring. White crystals were precipitated with exotherm. After stirring for 10 minutes, ice water was poured into the reaction mixture. The crystals were dissolved in chloroform, followed by washing successively with 1N hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate and saturated saline. The organic layer was dried over anhydrous magnesium sulfate and then the solvent was distilled out under reduced pressure. The residue was washed with ethyl ether, whereby 11.6 g of white powder were obtained (yield: 89%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:8]=[CH:9][CH:10]=1)[NH2:7])([O-:3])=[O:2].[C:11](OC(=O)C)(=[O:13])[CH3:12]>>[CH3:12][C:11]([NH:7][C:6]1[CH:8]=[CH:9][CH:10]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)=[O:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(N)C=CC1
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White crystals were precipitated with exotherm
STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
ice water was poured into the reaction mixture
DISSOLUTION
Type
DISSOLUTION
Details
The crystals were dissolved in chloroform
WASH
Type
WASH
Details
by washing successively with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled out under reduced pressure
WASH
Type
WASH
Details
The residue was washed with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.